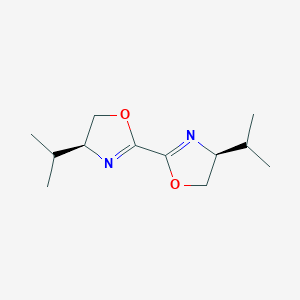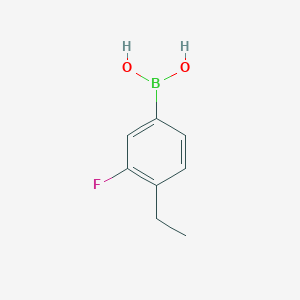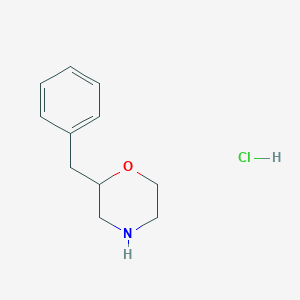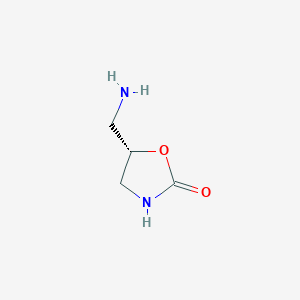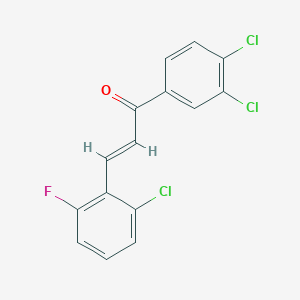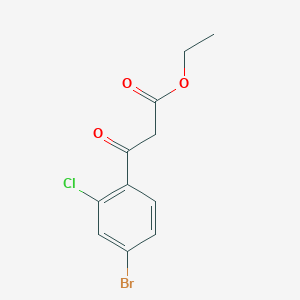
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H10BrClO3 and its molecular weight is 305.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
One of the primary uses of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate in scientific research is in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which are valuable intermediates in organic synthesis. This synthesis involves the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, showcasing the compound's utility in regioselective reactions that favor the ester group over the nitrile group, a method developed based on similar reactions with malononitrile or cyanacetamide (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
Additionally, this compound has been explored as an alkylating agent, particularly useful for 3-substitution of indoles under mild conditions. This aspect of its chemistry makes it a versatile reagent for introducing alkyl groups into sensitive molecules without harsh conditions, thereby preserving the integrity of the substrate molecule and enabling the synthesis of complex organic frameworks (Gilchrist, 2001).
The compound also finds application in the facile one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, highlighting its utility in generating highly functionalized products with potential applications in medicinal chemistry and materials science. The reaction conditions optimized for these syntheses involve the use of anhydrous potassium phosphate in DMF at room temperature, which underscores the compound's compatibility with a broad range of reaction conditions (Ge, Li, Zheng, Cheng, Cui, & Li, 2006).
Furthermore, the study of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a compound structurally related to this compound, provides insights into the challenges faced in the analytical and physical characterization of such complex molecules. This research highlights the importance of solid-state nuclear magnetic resonance (SSNMR) and other molecular spectroscopic methods in resolving structural ambiguities associated with polymorphic forms (Vogt, Williams, Johnson, & Copley, 2013).
Mécanisme D'action
Target of Action
The primary target of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, which is a derivative of Profenofos , is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
This compound interacts with its target by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system .
Biochemical Pathways
The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The downstream effects include overstimulation of muscles and glands controlled by the parasympathetic nervous system .
Pharmacokinetics
Profenofos is known to be metabolized into 4-bromo-2-chlorophenol , which could be a potential metabolic pathway for this compound as well.
Result of Action
The result of the action of this compound is the overstimulation of the nervous system, leading to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its degradation can be affected by environmental conditions such as temperature, pH, and the presence of other chemicals . Microbes in the environment can also play a role in the degradation of this compound .
Propriétés
IUPAC Name |
ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHXEXDWAMHYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
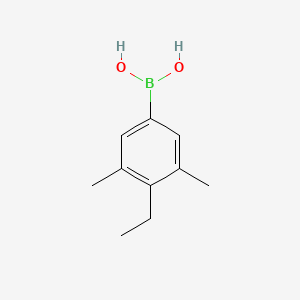
![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
![tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate](/img/structure/B3097725.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)




![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)
